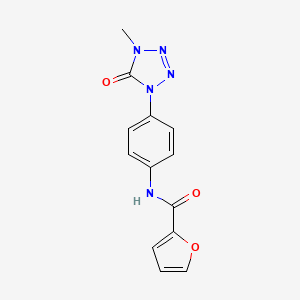

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide

Description

N-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide is a heterocyclic compound featuring a tetrazole ring substituted with a methyl and oxo group, linked to a phenyl moiety bearing a furan-2-carboxamide substituent. The furan ring introduces additional electronic and steric properties, which may influence solubility, binding affinity, and pharmacological activity.

Properties

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O3/c1-17-13(20)18(16-15-17)10-6-4-9(5-7-10)14-12(19)11-3-2-8-21-11/h2-8H,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWULONMQHMHAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

Final Coupling: The final step involves coupling the tetrazole-phenyl intermediate with the furan-2-carboxamide using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for developing new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. It may serve as a model compound for developing new drugs or probes for biological imaging.

Medicine

Medically, the compound’s structure suggests potential applications as a pharmaceutical agent. Tetrazole rings are known for their bioactivity, and this compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The tetrazole ring could mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates. The phenyl and furan rings could facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tetrazole Derivatives with Varied Substituents

describes multiple tetrazole derivatives synthesized via iodine-catalyzed hydroamination. Key structural analogs and their properties are summarized below:

| Compound ID | Tetrazole Substituents | Phenyl Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 3m | 4-Me, 5-thioxo | Acetate | 133–135 | 87 |

| 3n | 4-Me, 5-thioxo | Methoxy | N/A (oil) | 42 |

| 3o | 4-Me, 5-thioxo | Acetamide | 176–178 | 57 |

| Target Compound | 4-Me, 5-oxo | Furan-2-carboxamide | Unknown | Unknown |

Key Observations:

- Tetrazole Modifications: The target compound replaces the 5-thioxo group in analogs like 3m–3o with a 5-oxo group.

- Phenyl Substituents : The furan-2-carboxamide group distinguishes the target compound from analogs with acetate (3m), methoxy (3n), or acetamide (3o) groups. Furan’s aromaticity and electron-rich nature may improve binding to hydrophobic pockets in biological targets compared to bulkier or polar substituents.

- Synthetic Yields : Analogs with electron-withdrawing groups (e.g., 3o, 57% yield) exhibit lower yields than those with electron-donating groups (e.g., 3m, 87%), suggesting synthetic challenges for the target compound if similar methods are employed .

Pharmacological and Docking Studies

Antiviral Potential

highlights a structurally distinct furan carboxamide derivative, N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide, which demonstrated notable docking scores against monkeypox virus proteins.

Kinase Inhibitor Analogs

lists BTK inhibitors like GDC-0834, which contain a 4-methyl-5-oxo-dihydropyrazine ring. Though the core heterocycle differs (pyrazine vs. tetrazole), the shared oxo group and aromatic substituents highlight the relevance of such motifs in kinase inhibition. The target compound’s tetrazole-furan system may offer unique selectivity profiles in kinase pathways .

Physicochemical Properties

- Melting Points: Analogs with polar substituents (e.g., 3o, 176–178°C) exhibit higher melting points than non-polar derivatives (e.g., 3n, oil). The target compound’s furan-carboxamide group may confer intermediate polarity, influencing crystallinity and solubility .

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

The compound is characterized by its unique structure, which includes a furan moiety and a tetrazole derivative. The presence of the tetrazole ring is significant as it is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit antimicrobial properties . For instance, similar compounds have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes. The specific interactions of this compound with microbial targets are yet to be fully elucidated but are believed to involve inhibition of key metabolic pathways.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been highlighted in preliminary studies. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory response. This activity could make it a candidate for treating conditions characterized by chronic inflammation.

Anticancer Activity

Recent studies have pointed towards the anticancer potential of tetrazole-containing compounds. For example, related compounds have been tested against various cancer cell lines, such as breast (MCF-7), prostate (DU-145), and lung (A549) cancers. These studies often report significant cytotoxic effects and the ability to induce apoptosis in cancer cells.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to modulation of biological processes such as cell proliferation and apoptosis.

In Vitro Studies

Table 1 summarizes various studies examining the biological activity of tetrazole derivatives similar to this compound:

| Study | Compound Tested | Cell Line | IC50 (µM) | Biological Activity |

|---|---|---|---|---|

| 2-chloro-N-(4-(4-methyl... | MCF-7 | 0.054 | Anticancer | |

| N-(1-benzyl)-N'-phenylurea | DU-145 | 0.048 | Anticancer | |

| 3-amino-N-(4-chlorophenyl)... | A549 | 0.011 | Anticancer |

These findings suggest that compounds with similar structures can exhibit potent anticancer activities at low concentrations.

Mechanistic Insights

In one study, compounds containing a tetrazole ring were shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This mechanism highlights the potential for this compound to disrupt microtubule dynamics, which is critical for cell division.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.